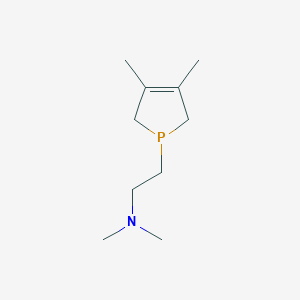
2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine is a synthetic organic compound that belongs to the class of phosphol derivatives This compound is characterized by the presence of a phosphol ring and a dimethylethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine typically involves the following steps:
Formation of the Phosphol Ring: The phosphol ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,4-dimethyl-1,3-butadiene and a phosphorus-containing reagent.
Attachment of the Dimethylethanamine Group: The dimethylethanamine group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phosphol ring is replaced by the dimethylethanamine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphol oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the phosphol ring or the dimethylethanamine group are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution Reagents: Nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphol oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine: can be compared with other phosphol derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the phosphol ring and the dimethylethanamine group. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
61213-99-8 |
|---|---|
Molekularformel |
C10H20NP |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
2-(3,4-dimethyl-2,5-dihydrophosphol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H20NP/c1-9-7-12(8-10(9)2)6-5-11(3)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
JQPAMWHNKPYIHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CP(C1)CCN(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


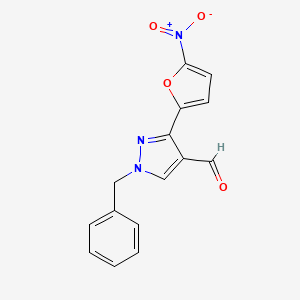

![7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one](/img/structure/B14591979.png)
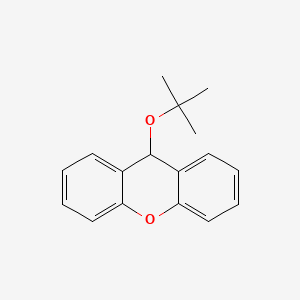
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)
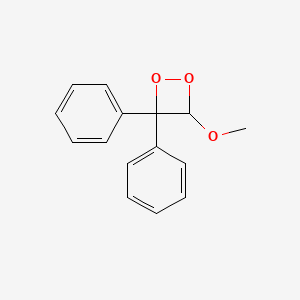


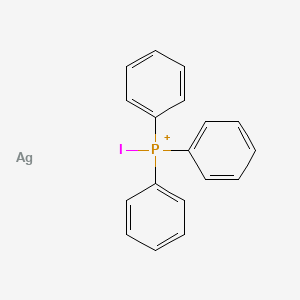
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)

![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
